

# (S)-3-Iodo-1-methyl-pyrrolidine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: 3-Iodo-1-methyl-pyrrolidine

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This technical guide provides a detailed overview of (S)-**3-Iodo-1-methyl-pyrrolidine**, a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. This document summarizes its key physicochemical properties, outlines a putative synthetic pathway, and contextualizes its potential applications within the broader landscape of pyrrolidine-based bioactive molecules.

## Core Molecular and Physical Properties

(S)-**3-Iodo-1-methyl-pyrrolidine**, with the molecular formula  $C_5H_{10}IN$ , is a chiral pyrrolidine derivative. The physicochemical properties are crucial for its handling, characterization, and application in experimental settings. As specific data for the (S)-enantiomer is not readily available, the properties of its corresponding (R)-enantiomer, which are expected to be identical for achiral properties, are presented below.

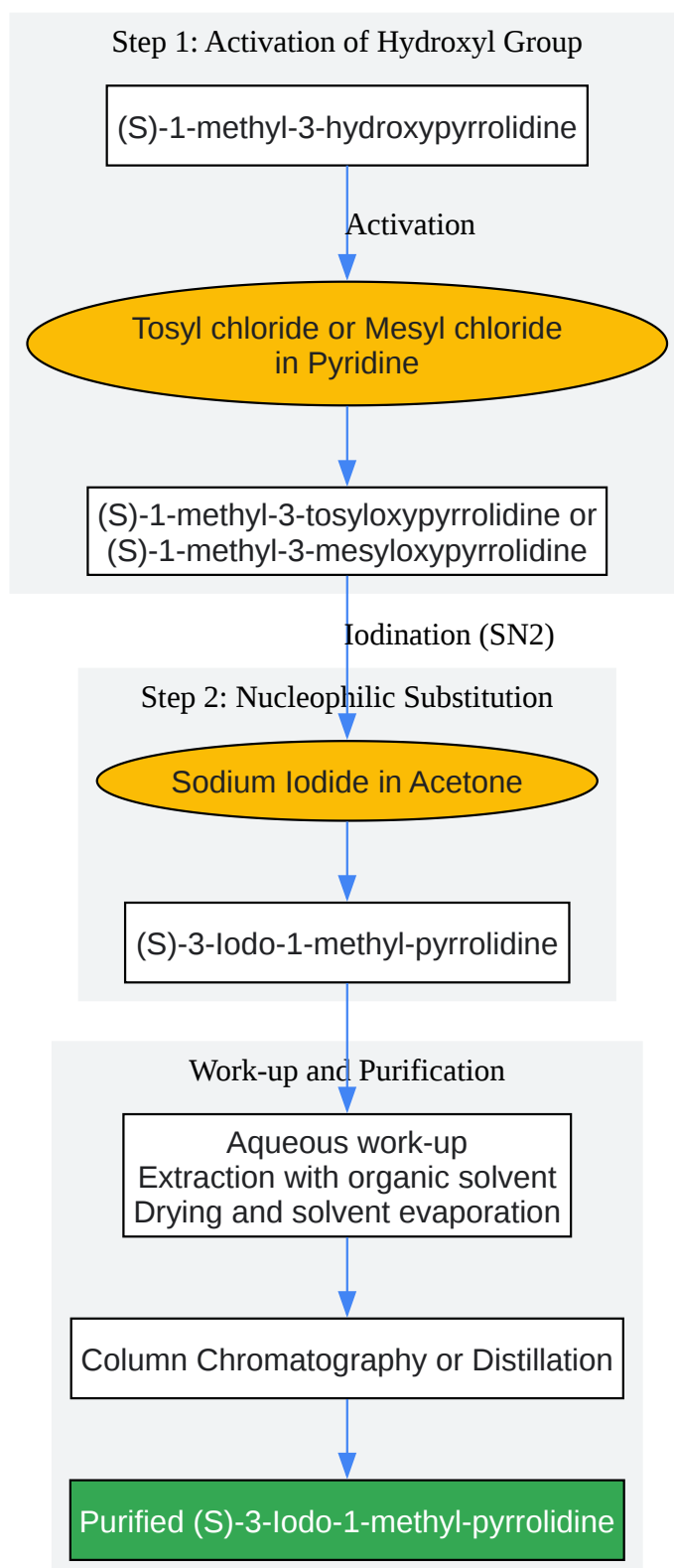
Property	Value	Source
Molecular Weight	211.044 g/mol	[1]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> IN	[1]
Exact Mass	210.985779 u	[1]
Boiling Point	179.4 ± 33.0 °C at 760 mmHg	[1]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[1]
Flash Point	62.3 ± 25.4 °C	[1]
LogP	1.46	[1]
Vapor Pressure	0.9 ± 0.3 mmHg at 25°C	[1]
Index of Refraction	1.582	[1]

## Synthesis and Experimental Protocols

The stereoselective synthesis of 3-substituted pyrrolidines is a significant area of research in organic chemistry, often starting from chiral precursors like proline or employing asymmetric synthesis strategies. While a specific, detailed experimental protocol for the synthesis of (S)-**3-Iodo-1-methyl-pyrrolidine** is not extensively documented in publicly available literature, a potential synthetic route can be conceptualized based on established methodologies for the synthesis of substituted pyrrolidines.

A plausible synthetic approach involves the stereoselective reduction of a suitable precursor followed by iodination. One possible precursor is (S)-1-methyl-3-hydroxypyrrolidine. The synthesis of this precursor can be achieved through various methods, including the reduction of N-methyl-succinimide followed by chiral resolution, or starting from a chiral pool material like (S)-malic acid.

A generalized experimental workflow for the synthesis of (S)-**3-Iodo-1-methyl-pyrrolidine** from (S)-1-methyl-3-hydroxypyrrolidine is proposed below. This is a conceptual workflow and would require optimization and validation in a laboratory setting.



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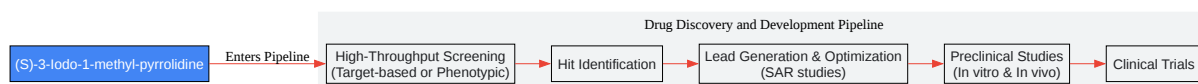
Caption: Conceptual workflow for the synthesis of (S)-3-Iodo-1-methyl-pyrrolidine.

## Biological Context and Potential Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[2][3] Its three-dimensional structure allows for diverse interactions with biological targets.[4] The introduction of substituents, such as the iodo group at the 3-position and the methyl group on the nitrogen, can significantly influence the compound's pharmacological properties, including its binding affinity, selectivity, and metabolic stability.

While the specific biological activity of (S)-**3-iodo-1-methyl-pyrrolidine** is not well-characterized in the available literature, substituted pyrrolidines are known to target a wide range of biological entities. For instance, various pyrrolidine derivatives have been investigated as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and Factor Xa, or as antagonists for receptors such as the NK3 receptor.[2]

The logical relationship for exploring the potential of a novel pyrrolidine derivative like (S)-**3-iodo-1-methyl-pyrrolidine** in a drug discovery context is outlined in the following diagram.



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Caption: Drug discovery pipeline for a novel chemical entity.

Given the versatility of the pyrrolidine scaffold, (S)-**3-iodo-1-methyl-pyrrolidine** could serve as a valuable building block in the synthesis of more complex molecules for various therapeutic areas. The presence of the iodine atom offers a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets. Further research is warranted to elucidate the specific biological activities and potential therapeutic applications of this compound.

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## References

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Address: 3281 E Guasti Rd

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